Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antituberculosis applications. The compound's systematic name reflects its structural features, including the methyl groups at the 2 and 7 positions of the imidazo ring and a carboxylate ester functional group.
The compound can be synthesized from various precursors through multi-step organic reactions. Research indicates that it can be derived from substituted 2-amino-γ-picoline through a series of reactions involving ethyl 2-chloroacetoacetate and subsequent transformations to yield the desired carboxylate derivative .
Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is classified as an imidazo[1,2-a]pyridine derivative. This classification highlights its structural characteristics and positions it within a broader category of compounds known for diverse biological activities.
The synthesis of methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically involves several key steps:
The reactions often require specific conditions such as temperature control and the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of amide bonds during synthesis .
Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate features a bicyclic structure consisting of an imidazole ring fused with a pyridine ring. The molecular formula is C_12H_12N_2O_2, and it has a molecular weight of approximately 220.24 g/mol.
Key spectroscopic data for this compound includes:
Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate can participate in various chemical reactions due to its functional groups:
Reactions often require careful control of pH and temperature to avoid side reactions and ensure high yields. For example, hydrolysis reactions may be conducted under reflux conditions to facilitate complete conversion .
The biological activity of methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is primarily attributed to its ability to interact with bacterial enzymes and proteins. Its mechanism of action may involve:
Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains, indicating its potential as a lead compound for drug development against resistant bacterial infections .
Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically appears as a white solid with moderate solubility in organic solvents such as dichloromethane and ethanol.
Key chemical properties include:
Relevant analytical techniques such as differential scanning calorimetry (DSC) may be employed to assess thermal stability .
Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate has several scientific applications:
Research continues into optimizing derivatives for enhanced efficacy and reduced toxicity profiles in therapeutic applications .
The imidazo[1,2-a]pyridine (IP) scaffold represents a privileged heterocyclic system in drug discovery due to its broad-spectrum bioactivity and structural versatility. This fused bicyclic 5,6-ring system exhibits favorable physicochemical properties for membrane penetration and target engagement, evidenced by its presence in marketed drugs like zolpidem (sedative-hypnotic), alpidem (anxiolytic), and zolimidine (gastroprotective agent) [3]. The scaffold’s "drug prejudice" status stems from its ability to participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological targets, making it a cornerstone in antimicrobial and antitubercular agent development [3] [4]. Recent emphasis on combating global health threats like tuberculosis (TB) and antimicrobial resistance (AMR) has accelerated research into IP derivatives, particularly those with strategic substitutions at the 2,7-positions and carboxylate ester functionalities at C-3 [1] [3].
The therapeutic exploration of IP derivatives entered a renaissance with the identification of their potent antimycobacterial activity. Key milestones include:
Table 1: Evolution of Key 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate Analogues in Anti-TB Drug Discovery
Compound | Activity Profile | Significance | Reference |
---|---|---|---|
Early HTS Hits | MIC₈₀: 0.03–5.0 μM (Mtb H37Rv) | Identified IP scaffold as potent Mtb inhibitor | [3] |
Moraski Carboxamides | MIC₉₀: ≤0.006 μM (Mtb); Active against MDR/XDR-TB; Vero IC₅₀ >128 μM | Demonstrated efficacy against drug-resistant strains and low cytotoxicity | [1] [3] |
Telacebec (Q203) | QcrB inhibitor; Phase II clinical trials | First clinical-stage IP derivative for TB | [3] |
5b, 5d, 5e Derivatives | MIC: 12.5 μg/mL (Mtb H37Rv) | Validated antitubercular activity of carboxamide derivatives | [1] |
SM-IMP-02 | MIC: 4.8 μg/mL (K. pneumoniae); HOMO-LUMO gap: 4.43 eV | Showed broad-spectrum potential beyond TB | [4] |
The 2,7-dimethyl configuration on the IP ring confers distinct advantages for antimycobacterial activity and drug-like properties:
Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS# 781654-81-7) serves as a versatile synthetic intermediate with distinct advantages:
Table 2: Key Derivatives Synthesized from Methyl 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylate
Derivative Class | Representative Compound | Biological Activity | Application | |
---|---|---|---|---|
Carboxylic Acids (3a/3b) | 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | Intermediate for amide coupling | Anti-TB agent synthesis | |
Carboxamides (5a–5m) | 5b, 5d, 5e | MIC: 12.5 μg/mL (Mtb H37Rv) | Antitubercular leads | [1] |
Hydrazides (DA-01–DA-05) | DA-05 | MIC: 4.8 μg/mL (B. subtilis); HOMO-LUMO gap: 3.24 eV | Broad-spectrum antimicrobials | [4] |
Biaryl Ethers | Moraski’s frontrunner 4 | MIC₉₀: ≤0.006 μM (Mtb) | Next-gen anti-TB agents | [3] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8